3-cyclopropyl-2-methylpropanal 3-cyclopropyl-2-methylpropanal
Brand Name: Vulcanchem
CAS No.: 1024119-22-9
VCID: VC12019948
InChI: InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3
SMILES: CC(CC1CC1)C=O
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

3-cyclopropyl-2-methylpropanal

CAS No.: 1024119-22-9

Cat. No.: VC12019948

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-2-methylpropanal - 1024119-22-9

Specification

CAS No. 1024119-22-9
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 3-cyclopropyl-2-methylpropanal
Standard InChI InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3
Standard InChI Key NOQCSSAEKDLHCI-UHFFFAOYSA-N
SMILES CC(CC1CC1)C=O
Canonical SMILES CC(CC1CC1)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Cyclopropyl-2-methylpropanal (CAS: 46936776) is an aldehyde with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name, (2R)-3-cyclopropyl-2-methylpropanal, reflects its stereochemistry, with a chiral center at the second carbon atom. The structure consists of:

  • A propanal backbone (CH₃-CHO) modified by a methyl group at the second carbon and a cyclopropyl moiety at the third carbon.

  • The cyclopropane ring introduces significant steric strain and electronic effects, influencing reactivity .

The SMILES notation CC@HC=O and InChIKey NOQCSSAEKDLHCI-ZCFIWIBFSA-N provide unambiguous representations of its configuration .

Synthetic Routes and Methodologies

Ring-Closing Reactions

A patent describing the synthesis of cyclopropyl methyl ketone (CN110862310A) highlights a three-step process involving hydrogenation, chlorination, and base-mediated cyclization . Adapting this approach:

  • Hydrogenation-Hydrolysis: Starting materials like 2-methylfuran could be reduced to intermediates such as acetyl-n-propanol.

  • Chlorination: Treatment with hydrochloric acid yields chloro intermediates (e.g., 5-chloro-2-pentanone).

  • Cyclization: Under alkaline conditions, intramolecular nucleophilic substitution forms the cyclopropane ring .

Stereoselective Synthesis

The (2R)-configuration suggests enantioselective methods, such as asymmetric aldol reactions or enzymatic catalysis, might be employed to control stereochemistry .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but computational and analog-based predictions provide valuable estimates:

PropertyValue/DescriptionSource
Molecular Weight112.17 g/mol
Boiling Point~150–160°C (estimated)Analogous aldehydes
Density0.89–0.92 g/cm³ (predicted)QSPR models
SolubilityLow in water; soluble in organic solvents

The cyclopropane ring’s strain increases reactivity, making the compound prone to ring-opening reactions under acidic or thermal conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Cyclopropane derivatives are pivotal in drug design due to their bioisosteric properties. For example:

  • Antiviral Agents: Cyclopropyl groups enhance metabolic stability in protease inhibitors .

  • Agrochemicals: Aldehydes serve as precursors for insecticides and herbicides .

Flavor and Fragrance Industry

Aldehydes with branched alkyl chains contribute to green, citrus-like aromas, positioning 3-cyclopropyl-2-methylpropanal as a potential flavorant .

Future Research Directions

  • Stereoselective Optimization: Developing catalytic asymmetric methods to access enantiopure forms.

  • Ring-Opening Functionalization: Exploring reactions to diversify the compound’s utility in synthesis.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

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